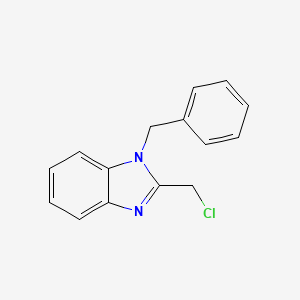
1-Benzyl-2-chloromethyl-1H-benzoimidazole
Vue d'ensemble
Description
1-Benzyl-2-chloromethyl-1H-benzoimidazole is an organic compound belonging to the family of benzimidazoles, which are widely used in medicinal and agricultural applications. This particular compound has recently gained attention due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. The purpose of
Applications De Recherche Scientifique
Antifungal Activity
1-Benzyl-2-chloromethyl-1H-benzoimidazole has been utilized in the synthesis of compounds with notable antifungal properties. A study demonstrated the synthesis of compounds from 2-chloromethyl-1H-benzoimidazole which exhibited excellent antifungal activity, surpassing that of the control fungicide carbendazim. These compounds were effective against various fungal pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia (Zhou et al., 2013).
Catalytic Applications
Research on organometallic chemistry has shown that this compound can be used to create unsymmetrical bidentate chalcogen ligands. These ligands, having unique combinations of chalcogenoether and chalcogenone donor sites, can be used in the catalytic activation of transfer hydrogenation (Sharma et al., 2014).
Photoluminescent Properties
This compound has been employed in the design and synthesis of novel cyclometalated ligands, such as 1-benzyl-2-phenyl-1H-benzoimidazole. These ligands are used to synthesize phosphorescent iridium complexes with suppressed phosphorescent concentration quenching, showing potential for use in non-doped electrophosphorescence devices (Zhang et al., 2013).
Antimicrobial Activity
A study focused on synthesizing derivatives of 2-chloromethyl-1H-benzoimidazole, which were then evaluated for their antimicrobial activities. The derivatives showed significant effectiveness against various bacteria and fungi, indicating the potential of this compound derivatives in antimicrobial applications (El-Meguid, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-2-(chloromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZSIAPQGBFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340306 | |
| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7192-00-9 | |
| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
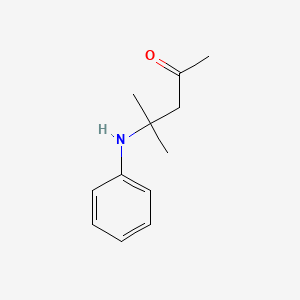
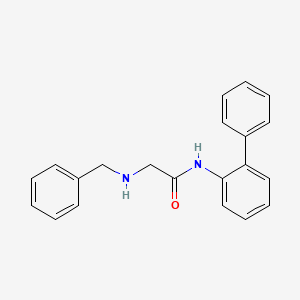
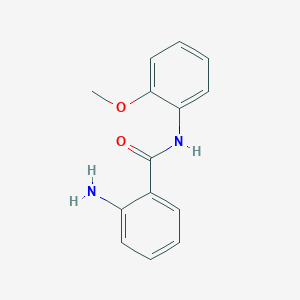
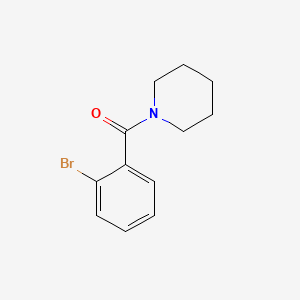
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)
![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)








